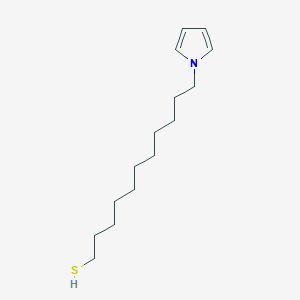
trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) is a synthetic compound that has been studied for its potential applications in scientific research. It belongs to a class of compounds known as biaryl compounds which are composed of two aromatic rings connected by a single carbon-carbon bond. This compound has been studied for its unique properties and potential applications in a variety of fields including organic synthesis, medicinal chemistry, and biochemistry.
科学的研究の応用
Trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) has been studied for its potential applications in scientific research. Its unique properties make it an ideal candidate for use in a variety of fields including organic synthesis, medicinal chemistry, and biochemistry. For example, it has been used in the synthesis of a variety of organic molecules, including drugs, dyes, and polymers. In addition, it has been used as a catalyst in the synthesis of peptides and other biological molecules.
作用機序
The mechanism of action of trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) is not fully understood. However, it is believed that the compound acts as a Lewis acid, meaning that it can accept electrons from other molecules. This allows the compound to facilitate the formation of carbon-carbon bonds between two molecules, thus providing a suitable environment for the synthesis of organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) have not been extensively studied. However, it is believed that the compound can act as an inhibitor of certain enzymes, thus inhibiting their activity and potentially affecting the biochemical pathways in which they are involved. In addition, the compound has been found to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
実験室実験の利点と制限
The main advantage of using trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) in laboratory experiments is its high reactivity. This allows for the synthesis of a wide variety of organic molecules in a relatively short period of time. In addition, the compound is relatively non-toxic and can be handled safely in the laboratory environment. However, the compound is also expensive and is not widely available, which can limit its use in some experiments.
将来の方向性
The potential applications of trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) are vast and there are many future directions that could be explored. For example, further research could be conducted into the compound's potential as an inhibitor of certain enzymes, as well as its potential to act as an antioxidant. In addition, further research could be conducted into the compound's potential applications in the synthesis of peptides and other biological molecules. Finally, further research could be conducted into the compound's potential applications in the fields of medicinal chemistry and drug design.
合成法
The synthesis of trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) is achieved through a process known as Suzuki coupling. This process involves the combination of two reagents, a boronic acid and an organohalide, under mild conditions to form the desired product. The reaction is catalyzed by a palladium catalyst, which facilitates the formation of the carbon-carbon bond between the two reagents.
特性
IUPAC Name |
1,2,3-trifluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29F3/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)18-12-13-19(22)21(24)20(18)23/h12-17H,2-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLZCWIEIKVPRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=C(C(=C(C=C3)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B178988.png)

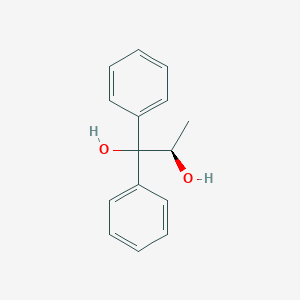
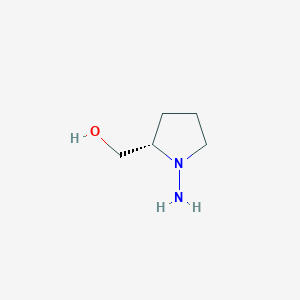
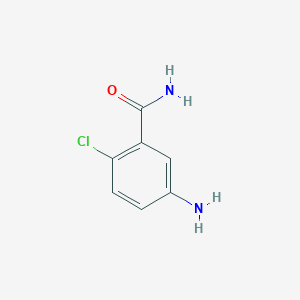
![3-Phenylpyrido[2,3-e][1,2,4]triazine](/img/structure/B179012.png)

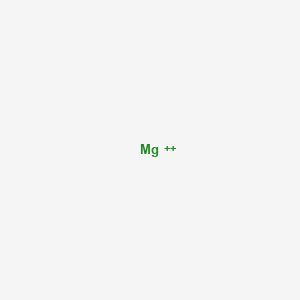

![2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B179031.png)


![N-[(5-methylfuran-2-yl)methyl]ethanamine](/img/structure/B179043.png)
